molecular formula C6H5F3O2 B13896068 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid

3-(Trifluoromethyl)cyclobutene-1-carboxylic acid

Cat. No.: B13896068
M. Wt: 166.10 g/mol
InChI Key: YDYRSLZQSAJPPU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is an organic compound characterized by a cyclobutene ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH) and provided the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .

Industrial Production Methods

The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for scalability and cost-effectiveness. These methods involve the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, ketones, and substituted cyclobutene derivatives .

Scientific Research Applications

Based on available research, here's what is known about the applications of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid:

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound featuring a cyclobutane ring with a carboxylic acid group at one position and a trifluoromethyl group at the third carbon of the ring. The presence of the trifluoromethyl group gives this compound unique properties, making it interesting for various chemical and biological applications. It has a molecular weight of approximately 168.12 g/mol.

Scientific Research Applications

  • Radiopharmaceuticals: Derivatives of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid have been studied for their potential as radiopharmaceuticals, especially in positron emission tomography (PET) imaging. These derivatives can label amino acids that are readily taken up by tumors, assisting in cancer diagnosis and monitoring treatment.
  • Building Blocks for Synthesis: 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is used as a reagent in the preparation of carboxamide and sulfonamide derivatives . It can also be used as building blocks for synthesizing trifluoromethyl cyclobutane compounds .
  • Interaction Studies: Interaction studies have explored the behavior of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid in biological systems, specifically its uptake in tumor cells when labeled with fluorine-18. Altering the cyclobutane structure can significantly impact the biological activity and imaging properties of these compounds, making them valuable in cancer research.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: A structurally similar compound with a saturated cyclobutane ring.

    3-(Trifluoromethyl)cyclopentene-1-carboxylic acid: Contains a five-membered ring instead of a four-membered ring.

    3-(Trifluoromethyl)cyclohexene-1-carboxylic acid: Contains a six-membered ring.

Uniqueness

3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is unique due to its strained four-membered ring structure, which imparts distinct reactivity and stability compared to its five- and six-membered ring analogs. The presence of the trifluoromethyl group also enhances its chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is a compound of growing interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a trifluoromethyl group and a carboxylic acid functional group. The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions, making it a versatile building block in organic synthesis.

Synthesis Methods

Recent studies have reported efficient synthetic routes for the preparation of this compound. Two notable methods include:

  • Tin Hydride Deoxygenation : This method involves the treatment of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate with TMSCF3 and Bu3SnH, leading to a yield of approximately 40% .
  • Sulfonation/Elimination Sequence : An alternative approach that utilizes sulfonation followed by elimination, achieving yields around 23% .

These methods highlight the compound's accessibility for further research and application in biological studies.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The structure-activity relationship (SAR) of selective COX-2 inhibitors suggests that trifluoromethyl groups can enhance potency by increasing lipophilicity and modifying binding interactions .

Cytotoxicity Studies

In vitro studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated. For instance, compounds with similar frameworks have been noted to modulate apoptotic pathways by influencing mitochondrial function and caspase activation .

Study on COX Inhibition

A study investigated the COX inhibitory activity of trifluoromethyl-substituted cyclobutane derivatives, revealing significant selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective NSAIDs .

Evaluation in Cancer Research

Another study explored the effects of trifluoromethylated cyclobutane derivatives on breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis and modulation of growth factor signaling pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX-2
CytotoxicityInduction of apoptosis
Cell ProliferationInhibition in cancer cell lines

Properties

Molecular Formula

C6H5F3O2

Molecular Weight

166.10 g/mol

IUPAC Name

3-(trifluoromethyl)cyclobutene-1-carboxylic acid

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h1,4H,2H2,(H,10,11)

InChI Key

YDYRSLZQSAJPPU-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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